6-(3-Nitrophenyl)pyridazin-3-ol
Overview
Description
6-(3-Nitrophenyl)pyridazin-3-ol is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse pharmacological activities and are often used as core structures in medicinal chemistry
Mechanism of Action
Target of Action
6-(3-Nitrophenyl)pyridazin-3-ol is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets Similar compounds have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Mode of Action
It’s known that similar pyridazinone derivatives function by inhibiting calcium ion influx . This inhibition is crucial as calcium ions play a significant role in various cellular processes, including the activation of platelet aggregation .
Biochemical Pathways
Given that similar compounds inhibit calcium ion influx , it’s reasonable to infer that this compound may affect pathways related to calcium signaling.
Result of Action
Similar compounds have been shown to possess a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Biochemical Analysis
Biochemical Properties
6-(3-Nitrophenyl)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphodiesterase enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides . This inhibition can lead to various physiological effects, including anti-inflammatory and anti-cancer activities. Additionally, this compound interacts with proteins involved in cell signaling pathways, further influencing cellular responses .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in inflammatory responses, thereby reducing inflammation . It also affects cellular metabolism by inhibiting enzymes that regulate metabolic pathways, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, its binding to phosphodiesterase enzymes results in their inhibition, which in turn affects the levels of cyclic nucleotides within the cell . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and anti-cancer effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and anti-cancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation . These interactions can affect the metabolic flux and levels of various metabolites within the cell . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it can be transported into the cell via organic anion transporters and distributed to various organelles, affecting its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy production . Its localization to the nucleus can also influence gene expression by interacting with nuclear proteins and transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Nitrophenyl)pyridazin-3-ol typically involves the following steps:
Nitration: The nitration of a suitable precursor, such as 3-aminophenyl, using concentrated nitric acid and sulfuric acid to introduce the nitro group.
Cyclization: The cyclization of the nitrated intermediate with hydrazine hydrate to form the pyridazine ring.
Hydroxylation: Introduction of the hydroxyl group at the 3-position through a suitable hydroxylation reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and cyclization steps to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.
Substitution: The nitrophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Tin and hydrochloric acid or catalytic hydrogenation.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of 6-(3-nitrophenyl)pyridazin-3-one.
Reduction: Formation of 6-(3-aminophenyl)pyridazin-3-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties due to its ability to interact with biological targets.
Medicine: Explored as a potential therapeutic agent for various diseases, including cardiovascular and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
6-Phenylpyridazin-3-ol: Lacks the nitro group, resulting in different reactivity and biological activity.
6-(4-Nitrophenyl)pyridazin-3-ol: Similar structure but with the nitro group at the 4-position, leading to different electronic and steric effects.
6-(3-Aminophenyl)pyridazin-3-ol: The amino group instead of the nitro group results in different chemical reactivity and biological properties.
Uniqueness: 6-(3-Nitrophenyl)pyridazin-3-ol is unique due to the presence of both the nitrophenyl and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse biological activities. Its structure allows for multiple functionalization possibilities, making it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
3-(3-nitrophenyl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-10-5-4-9(11-12-10)7-2-1-3-8(6-7)13(15)16/h1-6H,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTJTAIZFQQYIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479991 | |
Record name | 6-(3-nitrophenyl)pyridazin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54558-01-9 | |
Record name | 6-(3-nitrophenyl)pyridazin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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